molecular formula C9H10N4 B1420238 2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine CAS No. 1193390-39-4

2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine

Cat. No. B1420238
M. Wt: 174.2 g/mol
InChI Key: QSXSKXFIOXGFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Triazatricyclo[7.3.0.0^3,7]dodeca-1,3(7),5,8-tetraen-6-amine, also known as TTDA, is a novel heterocyclic compound with a wide range of potential applications in the fields of synthetic chemistry, biological chemistry, and medicinal chemistry. TTDA is a cyclic compound with a three-ring structure, consisting of two nitrogen and one oxygen atom. The nitrogen atoms are connected by a double bond, and the oxygen atom is connected to the nitrogen atoms via two single bonds. TTDA has a unique structure, with the nitrogen atoms forming a five-membered ring and the oxygen atom forming a seven-membered ring. This unique structure gives TTDA a wide range of potential applications in the fields of synthetic chemistry, biological chemistry, and medicinal chemistry.

Scientific Research Applications

  • Bifunctional Mimic of Transaminases : Wu and Ahlberg (1992) synthesized a compound as a potential bifunctional mimic of transaminases. This compound was designed to act bifunctionally during transamination, which is a fundamental process in amino acid metabolism (Wu & Ahlberg, 1992).

  • Chiral Cyclic Aminal Synthesis : Rivera et al. (2012) reported the synthesis of a cyclic aminal derived from rac-1,2-propanediamine, demonstrating the compound's chirality and its potential application in chemical synthesis (Rivera et al., 2012).

  • Formation of Bis-Triazenes : Rivera and González-Salas (2010) explored the reaction of the cyclic aminal with diazonium salts to form a series of bis-triazenes. These compounds were characterized by various methods, including X-ray crystallography, highlighting their structural uniqueness (Rivera & González-Salas, 2010).

  • Properties of Cage Amine Derivatives : Rivera et al. (2004) focused on the reaction between cage amine derivatives and ammonium fluoride, establishing structures primarily through 2D NMR measurements. This study contributes to the understanding of the structural aspects of these compounds (Rivera et al., 2004).

  • Photolysis and Chemical Rearrangements : Nakazawa et al. (1988, 1986) investigated the photolysis of certain compounds, leading to the formation of products like 8H-3-oxaheptalen-8-one and 6-hydroxyazulenes. These studies provide insights into photochemical reactions and molecular rearrangements (Nakazawa et al., 1988), (Nakazawa et al., 1986).

  • Synthesis and Characterization of Derivatives : Warden et al. (2001, 2002) synthesized novel derivatives of 1,4,7-triazacyclononane, adapting its coordination environment for biomimetic studies. This research contributes to the field of biomimetic chemistry and ligand design (Warden et al., 2001), (Warden et al., 2002).

  • Influence on Water's Physical Properties : Clavijo and Blanco (2012) examined how macrocyclic aminals like 1,3,6,8-tetraazatricyclo[4.4.1.1(3,8)]dodecane affect the temperature of the maximum density of water, providing valuable insights into solute-solvent interactions (Clavijo & Blanco, 2012).

  • Alkaline Degradation Studies : Kang et al. (1973) focused on the alkaline degradation of tetraazahomoadamantane derivatives, which helps in understanding the stability and reactivity of these compounds under basic conditions (Kang et al., 1973).

properties

IUPAC Name

2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1,3,6,8-tetraen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-8-6-4-5-2-1-3-7(5)11-9(6)13-12-8/h4H,1-3H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXSKXFIOXGFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(NN=C3N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181882
Record name 1,5,6,7-Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine

CAS RN

1193390-39-4
Record name 1,5,6,7-Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193390-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 2
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 3
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 4
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 5
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine
Reactant of Route 6
2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.